3-Amino-3-(2,5-difluorophenyl)propanoic acid
Overview
Description
3-Amino-3-(2,5-difluorophenyl)propanoic acid , also known by its chemical formula C9H9F2NO2 , is a compound with intriguing properties. Its molecular structure consists of an amino group (NH2), a carboxylic acid group (COOH), and a difluorophenyl moiety. The difluorophenyl substituents contribute to its unique characteristics.
Synthesis Analysis
The synthesis of this compound involves several steps, including fluorination and amidation reactions. Researchers have explored various synthetic routes to obtain high yields and purity. Notably, the (S)-2-Amino-3-(3,5-difluorophenyl)propanoic acid isomer has also been investigated for its stereochemical effects.
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(2,5-difluorophenyl)propanoic acid reveals its three-dimensional arrangement. The difluorophenyl groups influence its spatial orientation, affecting interactions with other molecules. Researchers have employed X-ray crystallography and computational methods to elucidate its precise geometry.
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably:
- Amidation : The amino group reacts with carboxylic acids to form amides.
- Acid-Base Reactions : The carboxylic acid group can donate or accept protons, influencing its acidity.
- Fluorination : The difluorophenyl groups enhance its reactivity in fluorination reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 252°C .
- Boiling Point : Around 304.2°C at 760 mmHg.
- Purity : Typically 97% .
- Physical Form : Solid.
- Storage : Keep in a dark place under an inert atmosphere at room temperature.
Scientific Research Applications
Biomedical Applications of Poly(amino acid)s
Poly(amino acid)s, synthesized from amino acids, demonstrate significant potential in biomedical applications due to their biocompatibility, biodegradability, and non-toxic nature. Highly branched polymers, including those derived from L-lysine, L-glutamic acid, and similar amino acids, have shown promising applications as delivery vehicles for genes and drugs, as well as antiviral compounds. The review by Thompson & Scholz (2021) highlights the synthesis, properties, and potential biomedical applications of these polymers, emphasizing their suitability for various medical uses due to their water solubility and environmentally friendly profile (Thompson & Scholz, 2021).
Functionalized Amino Acid Derivatives in Synthesis
Amino acid derivatives, particularly those involving beta-amino acids, play a crucial role in drug research due to their biological relevance. The synthesis and transformation of these derivatives, utilizing various types of metathesis reactions, have been explored for their potential in creating new molecular entities with significant impact in synthetic and medicinal chemistry. Kiss et al. (2018) provide an overview of the synthesis routes and applications of cyclic beta-amino acid derivatives, demonstrating their versatility and potential in the development of therapeutic agents (Kiss et al., 2018).
Environmental Degradation and Analysis
The environmental fate and degradation pathways of polyfluoroalkyl chemicals, which include derivatives similar in structural complexity to 3-Amino-3-(2,5-difluorophenyl)propanoic acid, have been extensively studied. Liu & Avendaño (2013) review the microbial degradation of these chemicals, underscoring the importance of understanding their environmental biodegradability and the impact of their precursors on the formation of perfluoroalkyl and polyfluoroalkyl substances. This research is crucial for evaluating environmental risks and developing strategies for mitigating pollution (Liu & Avendaño, 2013).
Safety And Hazards
- Pictograms : GHS07 (Warning).
- Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
- Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective gear.
Future Directions
Researchers should explore the following avenues:
- Biological Activity : Investigate its potential as a therapeutic agent.
- Structure-Activity Relationships : Correlate its structure with biological effects.
- Synthetic Modifications : Fine-tune its properties for specific applications.
properties
IUPAC Name |
3-amino-3-(2,5-difluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIFQWRTBOFNKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CC(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585918 | |
Record name | 3-Amino-3-(2,5-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2,5-difluorophenyl)propanoic acid | |
CAS RN |
773122-52-4 | |
Record name | 3-Amino-3-(2,5-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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